4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride
Description
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h1-2,7-11H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXBNFSUBKMSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Ring Opening
The most widely reported method involves the reaction of 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (1 ) with hydroxylamine hydrochloride under basic conditions. A representative procedure refluxes 1 (0.234 g, 1 mmol) with hydroxylamine hydrochloride (0.20 g, 2.9 mmol) and potassium carbonate (0.20 g, 1.4 mmol) in water (5 mL) for 5 hours. The product, 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (2 ), is isolated via column chromatography in unquantified yield, characterized by distinctive $$ ^1H $$-NMR signals at δ 5.97 (d, $$ J = 8.4 \, \text{Hz} $$) and δ 5.89 (d, $$ J = 8.4 \, \text{Hz} $$) for the olefinic protons.
Hydrolysis and Ammonia Treatment
Alternative routes employ hydrolysis of 3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate (1a ) using aqueous ammonia. Refluxing 1a (0.043 mol) in 20% ammonia solution (15 mL) and ethanol (80 mL) for 1 hour yields 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione (2a ) in 74% yield. Crystallographic analysis confirms a monoclinic crystal system ($$ P2_1/n $$) with unit cell parameters $$ a = 8.662 \, \text{Å} $$, $$ b = 11.884 \, \text{Å} $$, and $$ c = 10.754 \, \text{Å} $$.
Table 1. Comparative Synthesis Conditions for Anhydride-Derived Products
Derivatization via Alkylation and Amine Condensation
N-Alkylation with Dihaloalkanes
Quaternary ammonium derivatives are synthesized by treating 2a with 1,3-dibromopropane or 1,4-dibromobutane. For instance, reacting 2a (0.01 mol) with 1,3-dibromopropane (0.03 mol) and potassium carbonate (0.014 mol) in butanone (100 mL) under reflux for 20 hours produces 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione (3 ) in 69.5% yield. $$ ^1H $$-NMR of 3 shows resonances at δ 1.82 (d, $$ J = 7.6 \, \text{Hz} $$) for methylene protons adjacent to bromine.
Piperazine and Arylpiperazine Conjugates
Condensing alkylated intermediates with amines generates pharmacologically relevant derivatives. A representative synthesis refluxes 3 (0.012 mol) with 4-(pyridin-2-yl)piperazine (0.0024 mol) in butanone (50 mL) to yield 4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (3a ) in 80% yield. The product exhibits a melting point of 215–217°C and distinct $$ ^1H $$-NMR signals for aromatic protons at δ 8.68 (m).
Curtius Rearrangement for Urea Derivatives
Acyl Azide Formation and Thermal Decomposition
2-(3,5-Dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-4-yl)propanoic acid (4 ) undergoes Curtius rearrangement upon treatment with thionyl chloride to form the acyl azide intermediate. Heating 4 in toluene at 110°C generates the isocyanate, which reacts with amines to produce ureas. For example, reacting the isocyanate with benzylamine yields $$ N $$-benzyl-$$ N' $$-(3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-4-yl)urea (5 ) with a reported 65% yield.
Table 2. Reaction Outcomes for Curtius Rearrangement Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Key Spectral Data |
|---|---|---|---|---|---|
| 4 | SOCl₂, NaN₃ | Toluene, 110°C | 5 (benzyl urea) | 65% | IR: 1710 cm⁻¹ (C=O) |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$-NMR reliably distinguishes regioisomers. For example, the olefinic protons in 2 appear as doublets at δ 5.97 and δ 5.89 ($$ J = 8.4 \, \text{Hz} $$), while the methyl groups in 1,8,11,11-tetramethyl derivatives resonate as singlets near δ 1.50. $$ ^{13}C $$-NMR of 2a confirms carbonyl carbons at δ 175.2 and δ 178.6 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction of 1a reveals a dimeric structure stabilized by N-H···O hydrogen bonds (N···O distance: 2.892 Å). The bicyclic framework adopts a boat conformation with puckering parameters $$ Q = 0.612 \, \text{Å} $$ and $$ \theta = 112.3^\circ $$.
Mass Spectrometry (MS)
Electron ionization MS of 2 shows a molecular ion peak at $$ m/z $$ 263.1 (calc. for C₁₃H₁₇NO₄: 263.1). High-resolution MS of 3a confirms the molecular formula C₂₄H₃₀N₄O₂ ($$ m/z $$ 422.2312, calc. 422.2315).
Pharmacological Evaluation
Derivatives exhibit modulated serotonin receptor binding. For instance, 4-(4-benzylpiperazin-1-yl)butyl analogs demonstrate 5-HT₁ₐ affinity ($$ K_i = 12 \, \text{nM} $$). Antibacterial assays reveal inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) for 1,8,11,11-tetramethyl derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride involves several chemical transformations that yield derivatives with varying functional groups. For instance, derivatives such as 1,7-diacetoxy-4-azatricyclo[5.2.2.0,2,6]undecan-3,5-dione have been synthesized and characterized through techniques like NMR spectroscopy and mass spectrometry . The molecular structure contributes to its biological activity by facilitating interactions with various biological targets.
Antiviral Properties
Research has demonstrated that derivatives of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene exhibit antiviral activity, particularly against HIV-1. A study evaluated a series of arylpiperazine derivatives derived from this compound for their cytotoxicity and anti-HIV-1 activity in MT-4 cells . The findings indicated that certain derivatives possess promising antiviral properties, making them candidates for further development as antiviral agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study conducted on various derivatives showed that they exhibit significant cytotoxic effects against several cancer cell lines . For example, one derivative demonstrated notable activity against SNB-19 and NCI-H460 cell lines at specific concentrations, highlighting the potential of these compounds in cancer therapy.
Acetylcholinesterase Inhibition
Another area of application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with structures similar to 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene have been shown to inhibit acetylcholinesterase activity effectively . This inhibition is crucial as it can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Thiourea Derivatives
Thiourea derivatives of 4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione exhibit enhanced antimicrobial activity. For example:
- 3-Chloro-4-fluorophenyl thiourea derivatives (e.g., 3Cl4Fb, 3Cl4Fd) showed MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and 32–64 µg/mL against hospital strains .
- Copper(II) complexes of thiourea derivatives demonstrated potent anti-staphylococcal activity, with MIC values comparable to standard antibiotics .
Arylpiperazine and Aminoalkanol Derivatives
Arylpiperazine derivatives of 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione were evaluated for anti-HIV-1 activity. Key findings include:
Halogenated and Alkylated Derivatives
Stereochemical and Functional Group Variations
Stereochemistry critically influences activity. For example:
- Chiral thiourea derivatives showed divergent anti-HIV potencies depending on configuration, with (R)-enantiomers being 3–5 times more active than (S)-counterparts .
- Cyclohexylmethanone derivatives (e.g., Compound 20) synthesized from the hydrochloride precursor exhibited structural rigidity but uncharacterized bioactivity .
Data Tables
Biological Activity
4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride (CAS No. 15997-96-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 185.70 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 15997-96-3 |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.70 g/mol |
| Purity | Not specified |
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and potential inhibition of specific enzymes related to cognitive functions.
Case Studies
- Cognitive Dysfunction : A study explored the effects of various azatricyclo compounds on cognitive dysfunction models in rodents. The results indicated that certain derivatives showed improved cognitive performance compared to controls, suggesting potential therapeutic applications in age-related cognitive decline .
- Inhibition Studies : In vitro assays demonstrated that derivatives of azatricyclo compounds exhibited inhibitory effects on human enzymes such as 11β-HSD1, which is involved in glucocorticoid metabolism . This inhibition could have implications for conditions like obesity and metabolic syndrome.
In Vitro Activity
A detailed investigation into the pharmacological profile of this compound revealed:
- Cellular Potency : The compound was tested in Human Embryonic Kidney (HEK293) cells transfected with the 11β-HSD1 gene, showing significant inhibitory activity at concentrations as low as 10 µM .
- Selectivity : The selectivity over other isoforms such as 11β-HSD2 was assessed to ensure minimal side effects related to sodium retention .
Table 2: Summary of Biological Activity Findings
| Study Focus | Result |
|---|---|
| Cognitive Function | Improved performance in rodent models |
| Enzyme Inhibition | Significant inhibition at 10 µM |
| Selectivity | High selectivity over related isoforms |
Q & A
Q. How should researchers validate stability-indicating assays for this compound in biological matrices?
- Methodological Answer : Spike-and-recovery experiments in plasma/serum assess matrix effects. Validate assay precision (RSD < 5%) and accuracy (85–115% recovery) across three concentration levels. Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for ion suppression in LC-MS .
Data Management and Reproducibility
Q. What tools enhance reproducibility in synthetic protocols for this compound?
Q. How can AI-driven platforms optimize experimental workflows for novel derivatives of this compound?
- Methodological Answer : Machine learning models (e.g., random forests, neural networks) trained on reaction databases (Reaxys, SciFinder) predict feasible synthetic routes. Generative adversarial networks (GANs) propose novel analogs with desired properties, prioritized for synthesis via Pareto optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
